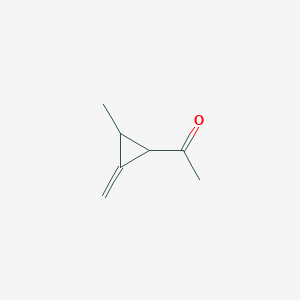
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by a series of distillations and extractions . Another method includes the preparation from 1-chloro-4-pentanone and potassium hydroxide, yielding the desired ketone in high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced separation techniques to isolate the product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism by which Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form intermediate species that further react to yield the final products . The exact mechanism can vary depending on the reaction conditions and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl methyl ketone
- Methyl ethyl ketone
- Acetylcyclopropane
Uniqueness
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other ketones may not be suitable .
Eigenschaften
CAS-Nummer |
156541-80-9 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
InChI-Schlüssel |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
Kanonische SMILES |
CC1C(C1=C)C(=O)C |
Synonyme |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















